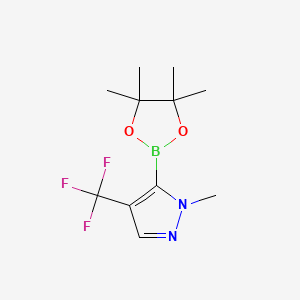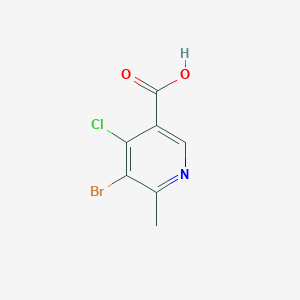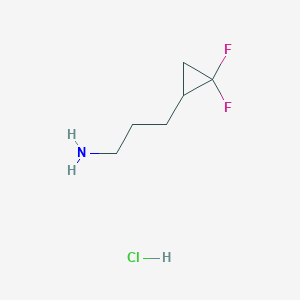![molecular formula C18H18N4O2S B2450790 N-phenyl-N-propan-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 538337-67-6](/img/structure/B2450790.png)
N-phenyl-N-propan-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a phenyl group, a propan-2-yl group, a pyridin-4-yl group, a 1,3,4-oxadiazol-2-yl group, and a sulfanyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the phenyl and propan-2-yl groups might be introduced through a Friedel-Crafts alkylation, while the 1,3,4-oxadiazol-2-yl group might be synthesized through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-oxadiazol-2-yl group, for example, would introduce a five-membered ring into the structure .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on its functional groups. For example, the sulfanyl group might be susceptible to oxidation, while the pyridin-4-yl group might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and reactivity, would be influenced by its molecular structure and functional groups .Aplicaciones Científicas De Investigación
Antimicrobial Potential
The compound has been investigated for its antimicrobial properties. While specific studies are limited, preliminary results suggest that it may exhibit inhibitory effects against certain bacteria and fungi . Further research is needed to understand its mechanism of action and potential clinical applications.
Anti-Fibrotic Activity
Researchers have explored the compound’s anti-fibrotic potential. In vitro studies using rat hepatic stellate cells (HSC-T6) demonstrated promising results. Notably, some derivatives of this compound showed better anti-fibrotic activity than existing drugs like Pirfenidone . These findings highlight its relevance in treating fibrotic conditions.
Novel 2-Amino-1,3,4-oxadiazole Derivatives
The compound belongs to the 2-amino-1,3,4-oxadiazole family. Researchers have synthesized novel derivatives with diverse substituents, aiming to explore their pharmacological activities. These derivatives may have applications in drug discovery and development .
Crystal Structure Studies
The crystal structure of N-phenyl-N-propan-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been determined. It crystallizes in a monoclinic space group, with specific unit cell parameters and atomic coordinates. Such studies contribute to our understanding of its molecular arrangement and potential interactions .
Anti-Proliferation Screening
In vitro anti-proliferation assays using this compound could provide insights into its effects on cell growth and viability. Researchers have employed similar methods to evaluate its impact on various cell lines. Investigating its anti-proliferative properties may reveal novel therapeutic avenues .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides , have been synthesized and studied for their significant biological and therapeutic value .
Mode of Action
It’s worth noting that n-(pyridin-2-yl)amides were formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways .
Result of Action
Compounds with similar structures have shown varied medicinal applications .
Action Environment
It’s worth noting that the reaction conditions for the formation of similar compounds were mild and metal-free , suggesting that the compound might also prefer similar conditions for optimal efficacy.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-phenyl-N-propan-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-13(2)22(15-6-4-3-5-7-15)16(23)12-25-18-21-20-17(24-18)14-8-10-19-11-9-14/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXALIVYNSUYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-N-propan-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B2450709.png)
![N-{1-[(2,3-dimethoxyphenyl)methyl]-1H-pyrazol-5-yl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2450711.png)



![1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic Acid](/img/structure/B2450719.png)

![2,5-difluoro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2450723.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2450724.png)


![N-((1H-imidazol-4-yl)methyl)-1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2450730.png)